Methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate
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Overview
Description
Methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate is a complex organic compound that features a nitroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate typically involves the following steps:
Formation of 2-methyl-5-nitroimidazole: This is achieved by nitration of 2-methylimidazole using a mixture of nitric acid and sulfuric acid.
Acetylation: The 2-methyl-5-nitroimidazole is then acetylated using acetic anhydride to form 2-(2-methyl-5-nitroimidazol-1-yl)acetic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: 2-amino-5-methylimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antimicrobial agents such as metronidazole and tinidazole.
Biological Studies: The compound is studied for its potential effects on microbial DNA, making it useful in research on bacterial infections.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate involves the reduction of the nitro group to form reactive intermediates that can interact with microbial DNA. This interaction leads to the disruption of DNA synthesis and repair, ultimately causing cell death . The molecular targets include DNA and various enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar nitroimidazole structure.
Tinidazole: Another antimicrobial agent used to treat protozoal infections.
Ornidazole: Used for its antiprotozoal and antibacterial properties.
Uniqueness
Methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate is unique due to its specific structural features that allow for targeted interactions with microbial DNA. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical agents .
Properties
IUPAC Name |
methyl 2-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c1-9-15-7-13(18(21)22)17(9)8-12(19)16-11-6-4-3-5-10(11)14(20)23-2/h3-7H,8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKXCDOMLGZLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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